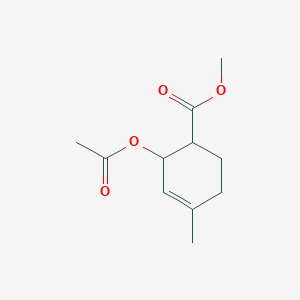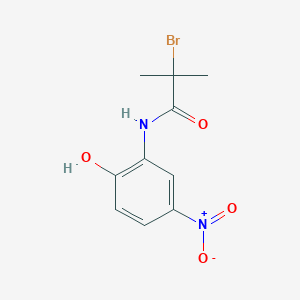![molecular formula C11H15NO2 B8562621 N-[4-(Hydroxymethyl)phenethyl]acetamide CAS No. 61629-91-2](/img/structure/B8562621.png)
N-[4-(Hydroxymethyl)phenethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Hydroxymethyl)phenethyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to an ethyl chain ending in an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Hydroxymethyl)phenethyl]acetamide typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with ethylamine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
-
Step 1: Formation of Intermediate
Reactants: 4-(Hydroxymethyl)benzaldehyde and ethylamine
Conditions: Solvent (ethanol or methanol), catalyst (hydrochloric acid)
Reaction: The aldehyde group of 4-(hydroxymethyl)benzaldehyde reacts with ethylamine to form an imine intermediate.
-
Step 2: Acetylation
Reactants: Imine intermediate and acetic anhydride
Conditions: Solvent (ethanol or methanol), catalyst (sulfuric acid)
Reaction: The imine intermediate undergoes acetylation to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for temperature and pH control can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Hydroxymethyl)phenethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of N-{2-[4-(Carboxymethyl)phenyl]ethyl}acetamide.
Reduction: Formation of N-{2-[4-(Aminomethyl)phenyl]ethyl}acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[4-(Hydroxymethyl)phenethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[4-(Hydroxymethyl)phenethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the acetamide group can interact with hydrophobic pockets, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Phenylethyl)acetamide
- N-(2-Hydroxyethyl)acetamide
- N-(4-Hydroxyphenyl)acetamide
Uniqueness
N-[4-(Hydroxymethyl)phenethyl]acetamide is unique due to the presence of both a hydroxymethyl group and an acetamide group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
61629-91-2 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
N-[2-[4-(hydroxymethyl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C11H15NO2/c1-9(14)12-7-6-10-2-4-11(8-13)5-3-10/h2-5,13H,6-8H2,1H3,(H,12,14) |
Clé InChI |
WRDNIPIOGHZYMD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCC1=CC=C(C=C1)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B8562546.png)




phosphanium bromide](/img/structure/B8562591.png)



![1-[2-(4-Methoxyphenyl)-2-oxoethyl]quinolin-1-ium bromide](/img/structure/B8562631.png)
![Benzenamine, 3,5-dichloro-4-[4-methoxy-3-(1-methylethyl)phenoxy]-](/img/structure/B8562634.png)

